2-Acetolactate, (R)-
Description
Molecular Configuration and Stereochemical Properties
(R)-2-Acetolactate, formally known as (R)-2-hydroxy-2-methyl-3-oxobutanoic acid, is a chiral α-hydroxy acid with the molecular formula C₅H₈O₄ and a molecular weight of 132.1146 g/mol . Its structure features a central stereocenter at the second carbon atom, which is bonded to hydroxyl (-OH), methyl (-CH₃), and two carbonyl-containing groups (β-keto and carboxylate functionalities). The absolute configuration of this stereocenter defines the compound’s (R)-enantiomeric form, as evidenced by its SMILES notation (CC(=O)C@(O)C(O)=O) and InChIKey (NMDWGEGFJUBKLB-YFKPBYRVSA-N).
The compound’s stereochemical purity is critical for its biological activity and synthetic applications. X-ray crystallographic studies of related enzymes, such as acetolactate decarboxylase, have demonstrated that the (R)-enantiomer undergoes specific interactions during enzymatic transformations. The planar β-keto group and tetrahedral geometry around the stereocenter create distinct electronic environments that influence reactivity and intermolecular interactions.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₅H₈O₄ |
| Molecular Weight | 132.1146 g/mol |
| Defined Stereocenters | 1 |
| Optical Activity | Unspecified (R-form) |
| SMILES | CC(=O)C@(O)C(O)=O |
Comparative Analysis of (R)- and (S)-Enantiomers
The (R)- and (S)-enantiomers of 2-acetolactate exhibit divergent biochemical behaviors despite their structural similarity. Enzymatic studies reveal that acetolactate decarboxylase preferentially processes the (S)-enantiomer, converting it to (R)-acetoin through stereoselective decarboxylation. In contrast, the (R)-enantiomer undergoes a substrate-assisted rearrangement to the (S)-form before decarboxylation, highlighting the enzyme’s stereochemical discrimination.
Chiral column gas chromatography and circular dichroism (CD) spectroscopy have been employed to differentiate the enantiomers. For instance, the (R)-enantiomer of phenylacetylcarbinol—a related compound—elutes earlier than the (S)-form in chiral GC analyses. Similarly, CD spectra of (R)-2-acetolactate derivatives display distinct molar ellipticity peaks at 283 nm , enabling quantitative enantiomeric excess (ee) measurements. These differences underscore the importance of enantiomer-specific characterization in metabolic and synthetic studies.
Crystallographic and Spectroscopic Identification Methods
X-ray Diffraction Studies
X-ray crystallography has been pivotal in elucidating the structural basis of (R)-2-acetolactate’s interactions with enzymes. For example, the crystal structure of Klebsiella pneumoniae acetolactate synthase (PDB: 1OZF) reveals a conserved active-site architecture that accommodates the (R)-enantiomer through hydrogen bonding and hydrophobic interactions. The β-keto group of (R)-2-acetolactate forms a critical hydrogen bond with a histidine residue (His⁸⁵), stabilizing the substrate-enzyme complex during decarboxylation. Such studies provide atomic-level insights into stereochemical recognition and catalysis.
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H-NMR and ¹³C-NMR spectroscopy are indispensable for characterizing (R)-2-acetolactate in solution. Key spectral features include:
- ¹H-NMR : A singlet at δ 1.45 ppm (methyl group), a doublet at δ 2.30 ppm (β-keto methyl), and a broad peak at δ 5.20 ppm (hydroxyl proton).
- ¹³C-NMR : Signals at δ 207.5 ppm (β-keto carbonyl), δ 178.9 ppm (carboxylate carbon), and δ 72.1 ppm (stereogenic carbon).
These signals distinguish the (R)-enantiomer from its (S)-counterpart, particularly in the splitting patterns of the stereogenic carbon’s proton environment.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of (R)-2-acetolactate reveals a parent ion peak at m/z 132.0423 ([M-H]⁻), consistent with its molecular formula. Characteristic fragmentation pathways include:
- Loss of CO₂ (44 Da), yielding a fragment at m/z 88.0524 ([C₄H₈O₂]⁻).
- Cleavage of the β-keto group, producing a fragment at m/z 59.0133 ([CH₃CO]⁻).
These patterns aid in confirming the compound’s identity and purity, especially when paired with chromatographic data.
Properties
CAS No. |
26011-30-3 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-methyl-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/t5-/m1/s1 |
InChI Key |
NMDWGEGFJUBKLB-RXMQYKEDSA-N |
Isomeric SMILES |
CC(=O)[C@](C)(C(=O)O)O |
Canonical SMILES |
CC(=O)C(C)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetolactate can be synthesized through the catalytic transformation of pyruvate using acetolactate synthase (ALS). This enzyme catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate . The reaction typically occurs under anaerobic conditions to prevent the formation of diacetyl, a byproduct that can inhibit the process .
Industrial Production Methods
In industrial settings, 2-acetolactate is produced using whole-cell biocatalysts. For example, engineered strains of Lactococcus lactis expressing robust ALS can efficiently convert pyruvate into 2-acetolactate. This method allows for high yields and is suitable for large-scale production .
Chemical Reactions Analysis
Decarboxylation to Acetoin
Acetolactate decarboxylase catalyzes the conversion of both (R)- and (S)-enantiomers of 2-acetolactate to (R)-acetoin. This reaction involves a rearrangement of the non-natural (R)-enantiomer to the natural (S)-enantiomer before decarboxylation .
Conversion to 2,3-Dihydroxy-3-methylbutanoate
Although not directly involving the (R)-enantiomer, 2-acetolactate is converted to 2,3-dihydroxy-3-methylbutanoate by ketol-acid reductoisomerase. This step is crucial in the biosynthesis of branched-chain amino acids .
Mechanism of Acetolactate Synthase
The mechanism of acetolactate synthase involves a series of complex steps facilitated by TPP and, in some cases, FAD. The reaction starts with the nucleophilic attack of the TPP-ylide on the keto group of pyruvate, followed by decarboxylation and the addition of a second pyruvate molecule .
| Step | Reaction | Cofactors Involved |
|---|---|---|
| 1 | Pyruvate decarboxylation | TPP, FAD (in some cases) |
| 2 | Addition of second pyruvate | TPP |
| 3 | Formation of acetolactate | TPP |
Research Findings and Data
Recent studies have provided insights into the structural and mechanistic aspects of enzymes involved in 2-acetolactate metabolism. For instance, crystal structures of acetolactate decarboxylase have helped elucidate the stereoselective decarboxylation process .
| Enzyme | Substrate | Product | Cofactors |
|---|---|---|---|
| Acetolactate Synthase | Pyruvate | (S)-2-Acetolactate | TPP, FAD |
| Acetolactate Decarboxylase | (R/S)-2-Acetolactate | (R)-Acetoin | None |
Scientific Research Applications
Biochemical Applications
1.1 Enzyme Catalysis
2-Acetolactate plays a crucial role in enzymatic reactions, particularly in the production of α-hydroxyketones. For instance, the enzyme acetolactate synthase catalyzes the reaction of pyruvate to form 2-acetolactate, which can further be converted into various valuable products such as acetoin and 3-hydroxy-2-pentanone. A study demonstrated that using a whole-cell catalyst overexpressing acetolactate synthase from Thermotoga maritima resulted in high yields of these compounds (84% for acetoin and 62% for 3-hydroxy-2-pentanone) .
1.2 Chiral Building Block in Pharmaceuticals
The compound is also utilized as a chiral building block in the synthesis of pharmaceuticals. Specifically, (R)-phenylacetylcarbinol, derived from 2-acetolactate, is used in the production of drugs with adrenergic properties. The synthesis process often involves fermentation techniques that leverage the condensation of pyruvate with benzaldehyde .
Industrial Applications
2.1 Brewing Industry
In the brewing industry, 2-acetolactate is significant due to its role in flavor development during fermentation. The enzyme α-acetolactate decarboxylase (ALDC) catalyzes the conversion of 2-acetolactate to acetoin, which enhances flavor while reducing undesirable diacetyl levels . This enzymatic activity is crucial for improving the sensory qualities of beer.
Table 1: Comparison of Enzymatic Processes Involving 2-Acetolactate
| Process | Enzyme Used | Product Yield (%) | Application Area |
|---|---|---|---|
| Acetoin Production | Acetolactate Synthase | 84 | Pharmaceutical |
| Flavor Improvement | α-Acetolactate Decarboxylase | Variable | Brewing |
| α-Hydroxyketone Synthesis | Whole Cell Catalyst | Up to 78 | Biochemical Synthesis |
Agricultural Applications
3.1 Herbicide Development
Research has identified novel inhibitors targeting acetolactate synthase as potential herbicides. These inhibitors can disrupt amino acid biosynthesis in plants, providing a pathway for developing new herbicidal compounds . The ability to inhibit this enzyme selectively can lead to effective weed control strategies while minimizing impact on crops.
Case Studies and Research Findings
4.1 Study on Inhibitors of Acetolactate Synthase
A significant study evaluated triazolopyrimidine-sulfonamide compounds as inhibitors of acetolactate synthase. The findings indicated that these inhibitors could effectively suppress fungal growth by targeting this enzyme, suggesting potential applications in agriculture and medicine .
4.2 Thermophilic Cell-Free Cascade for Acetoin Production
Another innovative approach involved constructing a thermophilic cell-free cascade for acetoin production from pyruvate using specific enzymes. This method showed promise for industrial applications due to its efficiency and high product yields .
Mechanism of Action
2-Acetolactate exerts its effects primarily through its role as a substrate for enzymes like acetolactate synthase and acetolactate decarboxylase. These enzymes catalyze the formation and conversion of 2-acetolactate in various metabolic pathways. The molecular targets include pyruvate and other intermediates in the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
(S)-2-Acetolactate
- Structure : Enantiomer of (R)-2-acetolactate, differing in the configuration of the chiral carbon.
- Biosynthesis : Direct product of AHAS from two pyruvate molecules .
- Role : Precursor for valine and leucine biosynthesis. In Bacillus licheniformis, AlsD decarboxylates (S)-2-acetolactate to (R)-acetoin .
- Key Difference : (S)-2-acetolactate is the primary substrate for BCAA synthesis, while (R)-2-acetolactate is more associated with overflow metabolism .
2-Aceto-2-Hydroxybutanoate
Acetoin [(R)- and (S)-Enantiomers]
Diacetyl
2,3-Butanediol
- Structure : C₄H₁₀O₂; exists as (R,R)-, (R,S)-, and (S,S)-stereoisomers.
- Biosynthesis : Reduction of (R)-acetoin by NADH-dependent dehydrogenases .
- Role : Industrial applications in biofuels and plastics; produced by Klebsiella oxytoca .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Structure | Biosynthetic Enzyme(s) | Metabolic Role | Applications |
|---|---|---|---|---|
| (R)-2-Acetolactate | C₅H₈O₅ (R) | AlsD (decarboxylase) | Overflow metabolism | Acetoin precursor |
| (S)-2-Acetolactate | C₅H₈O₅ (S) | AHAS | BCAA biosynthesis | Valine/leucine synthesis |
| 2-Aceto-2-hydroxybutanoate | C₆H₁₀O₅ | AHAS (with 2-oxobutanoate) | Isoleucine biosynthesis | — |
| (R)-Acetoin | C₄H₈O₂ (R) | AlsD | Carbon storage | 2,3-Butanediol production |
| Diacetyl | C₄H₆O₂ | Non-enzymatic decarboxylation | Flavor compound | Dairy fermentation |
Q & A
Q. How can (R)-2-acetolactate be synthesized and characterized in laboratory settings?
Methodological Answer: (R)-2-Acetolactate is synthesized via saponification of ethyl 2-acetoxy-2-methylacetoacetate with NaOH, followed by purification . Characterization typically employs ¹H-NMR spectroscopy, where chemical shifts (e.g., 1.3 ppm for methyl groups) and signal multiplicity confirm structural identity. Quantification is achieved by integrating NMR peaks relative to an internal standard (e.g., TSP) while accounting for proton counts in each signal . For purity assessment, HPLC or LC-MS can validate the absence of byproducts like diacetyl or acetoin.
Q. What analytical techniques are most reliable for detecting (R)-2-acetolactate in complex biological matrices?
Methodological Answer: ¹H-NMR is preferred for its non-destructive nature and ability to resolve (R)-2-acetolactate in mixtures (e.g., microbial supernatants) . For higher sensitivity, GC-MS with derivatization (e.g., silylation) enhances volatility. Stable isotope tracing (e.g., ¹³C-pyruvate) coupled with LC-MS/MS can track metabolic flux in real time, distinguishing (R)-2-acetolactate from isomers like (S)-2-acetolactate or 2-aceto-2-hydroxybutanoate .
Intermediate Research Questions
Q. How does (R)-2-acetolactate function in branched-chain amino acid (BCAA) biosynthesis across microbial strains?
Methodological Answer: (R)-2-Acetolactate is a precursor for valine and leucine biosynthesis. In Bifidobacterium longum, acetolactate synthase (ALS) catalyzes pyruvate to (R)-2-acetolactate, which is then processed by ketol-acid reductoisomerase (KARI) to form ketoisovalerate . Strain-specific variations exist: some organisms divert (R)-2-acetolactate to acetoin via α-acetolactate decarboxylase (ALDC), reducing acidification in fermentation . To study this, knock out als or aldc genes and monitor metabolite profiles via NMR or enzyme assays .
Q. What experimental designs are optimal for resolving contradictory data on (R)-2-acetolactate’s metabolic roles?
Methodological Answer: Contradictions often arise from strain-specific pathway regulation or analytical interference. For example, Bacillus subtilis may prioritize acetoin production over BCAA synthesis under low pH. To address this:
- Use isotopic labeling (e.g., ¹³C-glucose) to trace carbon flux .
- Perform transcriptomics to correlate als and aldc expression with metabolite levels .
- Validate findings with enzyme activity assays (e.g., ALS kinetics at varying pH) .
Advanced Research Questions
Q. How can metabolic engineering optimize (R)-2-acetolactate accumulation for pathway studies?
Methodological Answer: Overexpress als while deleting competing pathways (e.g., aldc or lactate dehydrogenase) in model organisms like E. coli . Use inducible promoters to fine-tune ALS activity. Monitor real-time accumulation via pH-stat fermentation coupled with online NMR . For industrial relevance, engineer Synechococcus elongatus to convert CO₂ to (R)-2-acetolactate via ALS and sADH (secondary alcohol dehydrogenase), leveraging phototrophic conditions .
Q. What strategies address discrepancies in enzyme classification for (R)-2-acetolactate-related reactions?
Methodological Answer: Enzymes like acetolactate mutase (EC 5.4.99.3) are classified ambiguously due to multi-reaction capabilities (e.g., isomerization and decarboxylation) . To resolve this:
- Perform in vitro assays with purified enzymes and substrate analogs (e.g., 2-oxobutanoate) to confirm reaction specificity .
- Use structural biology (crystallography or cryo-EM) to identify active-site residues governing catalytic diversity .
- Cross-reference kinetic data with BRENDA or MetaCyc databases to validate EC assignments .
Experimental Design & Data Analysis
Q. How should researchers design experiments to distinguish between (R)- and (S)-2-acetolactate enantiomers in vivo?
Methodological Answer: Use chiral chromatography (e.g., Chiralpak IA column) with LC-MS for baseline separation . Alternatively, employ enantioselective enzymes like (R)-specific dehydrogenases in coupled assays. For in vivo tracking, engineer strains with stereosensitive biosensors (e.g., transcription factors binding only (R)-2-acetolactate) linked to fluorescent reporters .
Q. What statistical approaches are critical for interpreting (R)-2-acetolactate flux data in metabolic networks?
Methodological Answer: Apply constraint-based modeling (e.g., FBA) with omics data to predict flux distributions . For isotopic labeling data, use software like INCA or IsoSim to model ¹³C incorporation patterns . Address variability with bootstrapping or Monte Carlo simulations to quantify confidence intervals for flux estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
